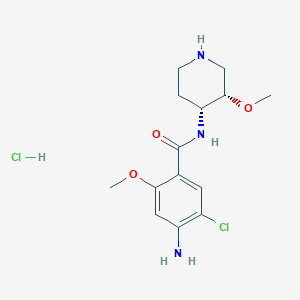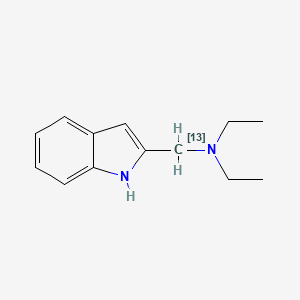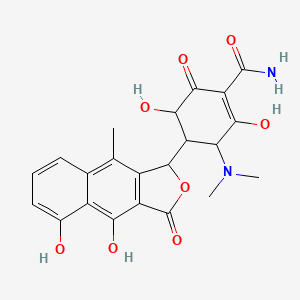![molecular formula C₂₄H₂₅NO₅ B1141305 (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino CAS No. 87302-61-2](/img/no-structure.png)
(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11 (9H)-one is an intermediate in the synthesis of (+)-(S)-Tylophorine . It is a major alkaloid of Tylophora indica .
Molecular Structure Analysis
The molecular weight of the compound is 407.46 and its molecular formula is C24H25NO5 . It appears as a yellow solid .Physical And Chemical Properties Analysis
The compound is soluble in DCM (Dichloromethane) . It has a molecular weight of 407.46 and a molecular formula of C24H25NO5 . The compound appears as a yellow solid .Wirkmechanismus
Zukünftige Richtungen
The future directions of research and application of this compound are not detailed in the search results. Given its role as an intermediate in the synthesis of (+)-(S)-Tylophorine , future research may focus on improving the synthesis process or exploring the properties and applications of this alkaloid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (13aS)-12,13,13a,14-tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino involves the condensation of two key starting materials, 2-methoxyphenylacetonitrile and 2,3,4,9-tetramethoxyphenanthrene-1,10-dione, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-methoxyphenylacetonitrile", "2,3,4,9-tetramethoxyphenanthrene-1,10-dione", "Sodium hydride", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenylacetonitrile and 2,3,4,9-tetramethoxyphenanthrene-1,10-dione using sodium hydride as a base in methanol to form a dihydroisoquinoline intermediate.", "Step 2: Reduction of the dihydroisoquinoline intermediate using hydrogen gas and palladium on carbon as a catalyst to form the tetrahydroisoquinoline intermediate.", "Step 3: Methylation of the tetrahydroisoquinoline intermediate using methyl iodide and potassium carbonate as a base to form the tetramethoxy derivative.", "Step 4: Dehydration of the tetramethoxy derivative using trifluoroacetic acid to form the final product, (13aS)-12,13,13a,14-tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino." ] } | |
CAS-Nummer |
87302-61-2 |
Molekularformel |
C₂₄H₂₅NO₅ |
Molekulargewicht |
407.46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)









